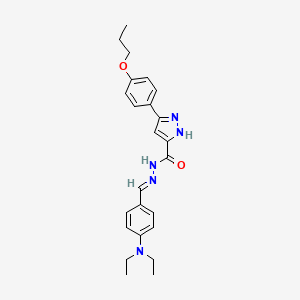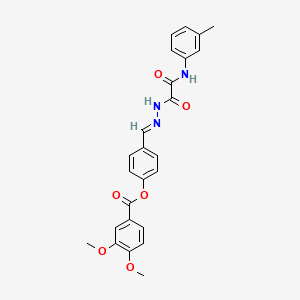
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage and a benzoate ester, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of m-tolylamine with an appropriate acylating agent to form the hydrazone intermediate.
Coupling Reaction: The hydrazone intermediate is then coupled with 4-formylphenyl 3,4-dimethoxybenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Markers: Used in the development of markers for biological studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Incorporated into sensors for detecting various chemical substances.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The hydrazone linkage can interact with enzymes, altering their activity. The benzoate ester moiety can facilitate binding to biological membranes, enhancing the compound’s bioavailability.
類似化合物との比較
Similar Compounds
- 4-((2-(2-Oxo-2-(3-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dimethoxybenzoate
- 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific hydrazone and benzoate ester structure, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s versatility in various fields of research highlights its importance and potential for future scientific advancements
特性
CAS番号 |
765902-16-7 |
|---|---|
分子式 |
C25H23N3O6 |
分子量 |
461.5 g/mol |
IUPAC名 |
[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H23N3O6/c1-16-5-4-6-19(13-16)27-23(29)24(30)28-26-15-17-7-10-20(11-8-17)34-25(31)18-9-12-21(32-2)22(14-18)33-3/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+ |
InChIキー |
VHKPJRMJBSTSKF-CVKSISIWSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


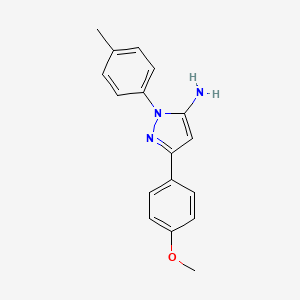
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12017156.png)
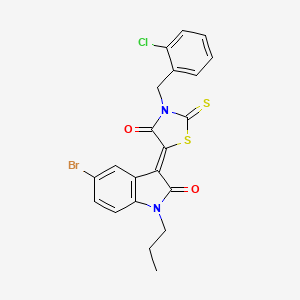
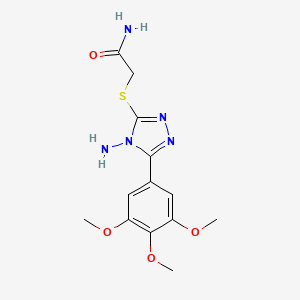
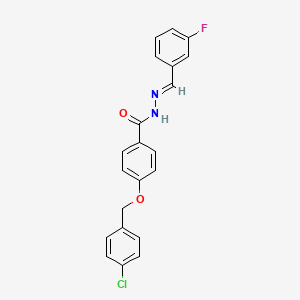
![(3Z)-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12017166.png)
![methyl 2-{2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12017170.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017175.png)
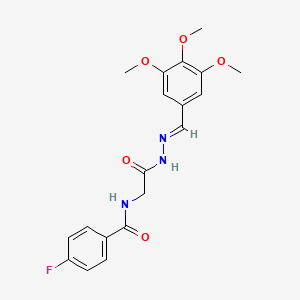
![N-(4-(Diethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017191.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017201.png)
